1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene
Description
Properties
Molecular Formula |
C9H9BrF2 |
|---|---|
Molecular Weight |
235.07 g/mol |
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-7-4-2-3-5-8(7)9(11,12)6-10/h2-5H,6H2,1H3 |
InChI Key |
OCAXAJYBQOXSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
This two-step approach first introduces the 1,1-difluoroethyl group via Friedel-Crafts alkylation, followed by regioselective bromination:
Optimization Parameters
-
Temperature : 0–25°C minimizes polybromination.
-
Catalyst Loading : 5–10 mol% FeBr₃ ensures efficient activation.
-
Solvent : Non-polar solvents (e.g., CCl₄) enhance ortho selectivity.
Table 1: Friedel-Crafts/Bromination Method Performance
| Step | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Alkylation | 68–72 | 92 | AlCl₃ (1.2 equiv), 0°C |
| Bromination | 85–88 | 95 | Br₂ (1.1 equiv), FeBr₃, CCl₄ |
Halothane-Mediated Difluoroalkylation
Methodology
Halothane (CF₃CHBrCl) serves as a difluoroalkylating agent in reactions with 2-methylbromobenzene. Under basic conditions (NaH, THF), halothane transfers the -CF₂Br moiety to the aromatic ring.
Advantages and Limitations
Table 2: Halothane Route Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base (Equiv) | NaH (2.0) | Maximizes −CF₂Br transfer |
| Solvent | THF | Prevents hydrolysis |
| Reaction Time | 12–16 h | Balances conversion vs. degradation |
Radical Bromodifluoroethylation
Mechanism
A radical chain process initiates using azobisisobutyronitrile (AIBN) to generate ·CF₂Br radicals from BrCF₂CO₂Et. These radicals couple with 2-methylbenzene derivatives, followed by H-abstraction to yield the target compound.
Key Considerations
-
Initiator : AIBN (5 mol%) at 80°C ensures efficient radical generation.
-
Substrate Scope : Electron-rich arenes exhibit higher reactivity (yields: 70–75%).
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Aryl boronic acids (e.g., 2-methylphenylboronic acid) couple with 1-bromo-1,1-difluoroethane derivatives via Pd(PPh₃)₄ catalysis. This method offers precise control over substitution patterns but requires anhydrous conditions.
Table 3: Cross-Coupling Performance Metrics
| Catalyst | Ligand | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 82 | 98 |
| PdCl₂(dppf) | XPhos | 78 | 95 |
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to enhance heat/mass transfer:
-
Residence Time : 8–10 min at 120°C.
-
Purification : Distillation (bp: 145–148°C) achieves >99% purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromo group can be reduced to form the corresponding difluoroethyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(2-hydroxy-1,1-difluoroethyl)-2-methylbenzene or 1-(2-amino-1,1-difluoroethyl)-2-methylbenzene.
Oxidation: Formation of 1-(2-bromo-1,1-difluoroethyl)-2-carboxybenzene or 1-(2-bromo-1,1-difluoroethyl)-2-formylbenzene.
Reduction: Formation of 1-(2-difluoroethyl)-2-methylbenzene.
Scientific Research Applications
Chemistry
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene serves as an intermediate in organic synthesis , particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups. For instance:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups.
- Oxidation Reactions : Under specific conditions, it can be oxidized to introduce hydroxyl or carbonyl groups.
- Reduction Reactions : The bromine atom can be reduced to yield 4-(1,1-difluoroethyl)-1-methylbenzene.
Biology
Research indicates potential biological activities , including:
- Antibacterial and Antifungal Properties : Similar compounds have shown efficacy in disrupting cellular processes in bacteria and fungi. This may involve interference with cell wall synthesis or function.
- Enzyme Interactions : Preliminary studies suggest interactions with specific enzymes or proteins within biological systems, although detailed mechanisms require further investigation .
Applications in Medicine
The compound's structural features make it a candidate for exploration in drug development. Its role as an intermediate could lead to the synthesis of novel therapeutic agents targeting various diseases. Case studies have indicated its potential effectiveness against certain types of cancer and infections .
Industrial Applications
In industry, 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene is utilized in the production of specialty chemicals with specific properties. Its unique reactivity allows for the creation of materials that can be tailored for particular applications, enhancing performance in various chemical processes.
Case Studies and Research Findings
Recent studies have highlighted various applications and biological activities associated with this compound:
- A study on its antibacterial properties demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
- Research into its antifungal activity revealed significant inhibition against Candida albicans and Trichophyton species, supporting its application in treating fungal infections .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromo and difluoroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., fluorine in 1-(2-Bromo-1,1-difluoroethyl)-3-fluorobenzene) increase electrophilicity, facilitating reactions like azide substitution (85% yield) .
- Electron-donating groups (e.g., methyl in the target compound) may stabilize intermediates but reduce reactivity in electrophilic substitutions due to steric hindrance .
Steric Hindrance :
- Ortho-substituents (e.g., 2-methyl in the target compound) introduce steric bulk, slowing reactions requiring nucleophilic attack or cyclization (e.g., 5–10% yield reduction in reductive N-heterocyclization) .
- Para-substituted analogues (e.g., 1-bromo-4-(1,1-difluoroethyl)benzene) exhibit higher reactivity due to reduced steric interference .
Synthetic Utility: Bromo-difluoroethyl groups serve as precursors for azide and amine derivatives, critical in drug discovery (e.g., nNOS inhibitors) . Methoxy or nitro substituents enable diverse functionalization pathways but may require tailored conditions to mitigate steric or electronic challenges .
Reactivity and Stability
- Halogen Reactivity : The bromine atom in the target compound is more reactive than chlorine in analogues like S-(2-bromo-2-chloro-1,1-difluoroethyl)glutathione, which undergoes nephrotoxic bioactivation via cysteine conjugate β-lyase .
- Thermal Stability: Difluoroethyl groups enhance stability against hydrolysis compared to monofluoroethyl or non-fluorinated chains, as seen in 1-(fluoromethyl)-2-methylbenzene .
Biological Activity
1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene, also known by its CAS number 1780976-52-4, is a halogenated aromatic compound with the molecular formula CHBrF and a molecular weight of approximately 235.07 g/mol. This compound is characterized by the presence of a bromo and a difluoroethyl group attached to a methyl-substituted benzene ring. The unique structure of this compound suggests potential biological activities that warrant investigation.
The compound's structure can be summarized as follows:
- Molecular Formula : CHBrF
- Molecular Weight : 235.07 g/mol
- Appearance : Colorless liquid
Potential Biological Activities
- Antimicrobial Activity : Halogenated compounds are frequently studied for their antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth and exhibit antifungal activity.
- Cytotoxicity : The difluoroethyl group may influence the cytotoxicity of the compound, as fluorinated compounds are known for their unique interactions with cellular membranes and proteins.
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit specific enzymes, which could provide insights into the potential therapeutic applications of this compound.
Case Studies and Research Findings
Recent studies have explored various aspects of halogenated compounds that could be relevant to understanding the biological activity of 1-(2-bromo-1,1-difluoroethyl)-2-methylbenzene:
Table 1: Summary of Related Compounds and Their Activities
| Compound Name | CAS Number | Activity Description |
|---|---|---|
| 4-Bromo-1-chloro-2-fluorobenzene | 1261859-82-8 | Exhibits antimicrobial properties |
| 1-Bromo-4-chloro-2-fluorobenzene | Not listed | Potential antifungal activity |
| 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 | Cytotoxic effects observed in vitro |
Research Insights
A study published in PubMed Central highlighted that fluorinated compounds often demonstrate altered pharmacokinetic profiles compared to their non-fluorinated analogs. For example, difluoromethyl groups can enhance membrane permeability while modulating lipophilicity, which may lead to improved bioavailability in therapeutic applications .
Another review discussed the general trends in the synthesis and biological evaluation of difluoromethylated compounds, emphasizing their importance in drug discovery due to their unique reactivity and potential interactions with biological targets .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene, and what are their critical reaction parameters?
Methodological Answer:
A key route involves halogenation and difluorination of precursor aryl ketones. For example, 2-bromo-3’-fluoroacetophenone derivatives can be treated with diethylaminosulfur trifluoride (DAST) to introduce the difluoroethyl group, followed by alkylation or substitution to install the methylbenzene moiety . Reaction conditions such as temperature (typically 0–25°C for DAST reactions), solvent (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents are critical to minimize side reactions like over-fluorination or decomposition. Post-synthesis purification often employs column chromatography with hexane/ethyl acetate gradients to isolate the product.
Basic: How can researchers validate the structural integrity and purity of 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene?
Methodological Answer:
Spectroscopic techniques are essential:
- NMR (¹H, ¹³C, ¹⁹F) : The difluoroethyl group (-CF₂-) appears as a triplet in ¹⁹F NMR (~-100 to -110 ppm), while the bromine and methyl substituents on the benzene ring produce distinct splitting patterns in ¹H NMR (e.g., aromatic protons at ~6.8–7.5 ppm) .
- Mass spectrometry (EI/ESI) : The molecular ion peak should align with the molecular formula C₉H₈BrF₂ (exact mass: 249.98 g/mol). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm its presence .
- HPLC/GC : Retention time consistency against a reference standard ensures purity (>95% by area normalization).
Advanced: How does the electron-withdrawing nature of the difluoroethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The -CF₂Br group acts as a strong electron-withdrawing substituent, polarizing the C-Br bond and enhancing its susceptibility to nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Computational studies (DFT calculations) suggest that the σ orbital of the C-Br bond* is lowered in energy by the electron-withdrawing effect, facilitating oxidative addition with palladium catalysts . Researchers must optimize ligands (e.g., XPhos or SPhos) and bases (e.g., K₂CO₃) to balance reactivity and stability. For example, in a Pd-catalyzed coupling with arylboronic acids, yields >80% are achievable at 80°C in toluene/water mixtures .
Advanced: What experimental strategies address contradictions in reported biological activities of halogenated benzene derivatives like this compound?
Methodological Answer:
Discrepancies in biological data (e.g., antifungal efficacy) often arise from variability in assay conditions or impurity profiles. To resolve these:
- Standardized bioassays : Use consistent cell lines (e.g., Candida albicans ATCC 10231) and controls (e.g., fluconazole) under defined MIC (minimum inhibitory concentration) protocols .
- Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites that may confound results.
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 1-(2-chloro-1,1-difluoroethyl)-2-methylbenzene) to isolate the contribution of the bromine and difluoroethyl groups .
Advanced: What are the challenges in optimizing regioselectivity during functionalization of the benzene ring in this compound?
Methodological Answer:
The steric and electronic effects of the -CF₂Br and methyl groups dominate regioselectivity. For electrophilic substitution (e.g., nitration), the meta position relative to the methyl group is favored due to steric hindrance from the bulky -CF₂Br group. However, computational modeling (e.g., Hammett σ values) predicts para activation in some cases. Experimental validation via kinetic isotope effects or isotopic labeling (e.g., ¹³C-methyl) helps clarify mechanisms .
Basic: What safety protocols are recommended for handling 1-(2-Bromo-1,1-difluoroethyl)-2-methylbenzene in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential release of HF or HBr during decomposition.
- Waste disposal : Neutralize halogenated waste with 10% sodium bicarbonate before disposal in designated halogenated solvent containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
